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# Birelentinib solubility and preparation for cell culture experiments

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# Birelentinib: Application Notes for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of **Birelentinib** (DZD8586) for in vitro cell culture experiments. **Birelentinib** is a potent, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase, key components of the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5][6][7] This document offers a comprehensive guide to utilizing **Birelentinib** in laboratory settings, ensuring accurate and reproducible results.

## Physicochemical and Solubility Data

A clear understanding of **Birelentinib**'s physical and chemical properties is essential for its effective use in experimental settings. The following table summarizes key quantitative data for **Birelentinib**.



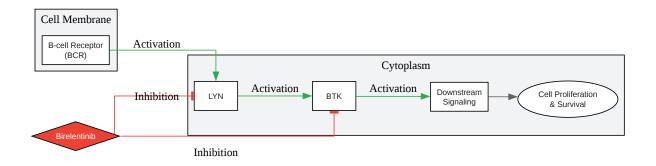
Property	Value	Source
Synonyms	DZD8586, BTK-IN-30	PubChem
Molecular Formula	C23H21F2N5O3	PubChem
Molecular Weight	453.4 g/mol	PubChem
Solubility in DMSO	10 mM	Probechem
Appearance	Solid powder	Probechem
Storage (Powder)	-20°C for 12 months; 4°C for 6 months	Probechem
Storage (in Solvent)	-80°C for 6 months; -20°C for 6 months	Probechem

## Mechanism of Action: Dual Inhibition of BTK and LYN Kinase

**Birelentinib** exerts its therapeutic effects by targeting two critical kinases in the B-cell receptor (BCR) signaling pathway: Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][4][5][6][7] The BCR pathway is crucial for the proliferation, differentiation, and survival of B-cells. In malignant B-cells, this pathway is often constitutively active, driving cancer progression.

**Birelentinib**'s dual-targeting mechanism offers a comprehensive blockade of both BTK-dependent and BTK-independent signaling, which is a potential strategy to overcome resistance to therapies that only target BTK.[1][4][5][6][7]





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Figure 1: Birelentinib's dual inhibition of LYN and BTK in the BCR signaling pathway.

# Experimental Protocols Preparation of Birelentinib Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **Birelentinib** in dimethyl sulfoxide (DMSO).

#### Materials:

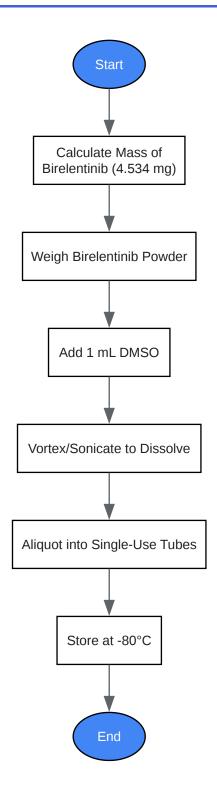
- Birelentinib powder (Molecular Weight: 453.4 g/mol )
- Anhydrous/sterile Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated analytical balance

#### Procedure:



- Calculate the required mass of Birelentinib:
  - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
    - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
    - Mass (mg) = 10 mmol/L x 0.001 L x 453.4 g/mol x 1000 mg/g = 4.534 mg
- Weighing Birelentinib:
  - Accurately weigh 4.534 mg of **Birelentinib** powder and transfer it to a sterile microcentrifuge tube.
- Dissolving in DMSO:
  - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Birelentinib powder.
- Ensuring Complete Dissolution:
  - Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
- Storage:
  - Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 6 months).





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